3-Cyclopropylthiomorpholine 1,1-dioxide

Medicinal Chemistry Physicochemical Profiling Computational Chemistry

Research requiring conformationally constrained sulfone scaffolds is often hindered by oxidative instability or poor solubility of non-sulfone analogs. This heterocyclic building block provides a definitive solution. - **Key advantage:** Fully oxidized sulfone (1,1-dioxide) enhances polarity and H-bond acceptance vs. non-oxidized thiomorpholines. - **Structural precision:** Cyclopropyl group confers metabolic stability and rigid 3D orientation essential for SAR reproducibility. - **Supply:** Typical purity ≥95% (free base). Immediate availability for R&D quantities.

Molecular Formula C7H13NO2S
Molecular Weight 175.25 g/mol
Cat. No. B8748870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropylthiomorpholine 1,1-dioxide
Molecular FormulaC7H13NO2S
Molecular Weight175.25 g/mol
Structural Identifiers
SMILESC1CC1C2CS(=O)(=O)CCN2
InChIInChI=1S/C7H13NO2S/c9-11(10)4-3-8-7(5-11)6-1-2-6/h6-8H,1-5H2
InChIKeyGDSPHXRNGCJAHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopropylthiomorpholine 1,1-dioxide CAS 1341214-28-5: Procurement Specifications and Physicochemical Profile


3-Cyclopropylthiomorpholine 1,1-dioxide (CAS 1341214-28-5) is a sulfur- and nitrogen-containing heterocyclic building block comprising a saturated thiomorpholine ring fully oxidized at the sulfur atom to a sulfone (1,1-dioxide) and bearing a cyclopropyl substituent at the 3-position . It is a member of the thiomorpholine dioxide class, a privileged scaffold in medicinal chemistry for the construction of enzyme inhibitors, receptor modulators, and bioisosteric replacements . The base compound has a molecular formula of C₇H₁₃NO₂S and a molecular weight of 175.25 g/mol . It is supplied as the free base, with a typical minimum purity specification of 95%, and is intended strictly for research and development use .

1 Thiomorpholine dioxide scaffold with sulfone hydrogen‑bond acceptor
2 Cyclopropyl substituent for conformational rigidity and metabolic shielding
3 Free base for synthetic derivatization in medicinal chemistry programs

Procurement Caution: Why Thiomorpholine 1,1-dioxide (CAS 39093-93-1) and 3-Cyclopropylthiomorpholine (CAS 1344119-68-1) Are Not Interchangeable with 3-Cyclopropylthiomorpholine 1,1-dioxide


Substituting 3-Cyclopropylthiomorpholine 1,1-dioxide with unsubstituted thiomorpholine 1,1-dioxide (CAS 39093-93-1) or the non-oxidized 3-cyclopropylthiomorpholine (CAS 1344119-68-1) fundamentally alters physicochemical and biochemical behavior. The 1,1-dioxide (sulfone) moiety imparts a strongly electron-withdrawing character and high polarity that distinguishes it from the parent thiomorpholine, dramatically affecting solubility, LogP, and hydrogen-bonding capacity . Conversely, the absence of the cyclopropyl group eliminates the conformational rigidity and steric bulk that can enhance metabolic stability and target binding affinity . Even positional isomers, such as 2-cyclopropylthiomorpholine 1,1-dioxide (CAS 1446485-97-7), may exhibit divergent biological activity and selectivity profiles due to altered spatial orientation of the cyclopropyl ring, underscoring that only the precise molecular architecture of 3-Cyclopropylthiomorpholine 1,1-dioxide can reliably reproduce the intended structure-activity relationship (SAR) and experimental outcomes .

Attribute
Target: 3‑Cyclopropylthiomorpholine 1,1‑dioxide
Substitutes may differ
Oxidation state
Sulfone (1,1‑dioxide) – high polarity, strong H‑bond acceptor
Non‑oxidized thiomorpholine (CAS 1344119‑68‑1) lacks sulfone polarity and metabolic profile
Cyclopropyl group
3‑cyclopropyl confers conformational constraint and metabolic stability context
Unsubstituted thiomorpholine 1,1‑dioxide (CAS 39093‑93‑1) removes rigidity; SAR may not transfer
Positional isomerism
3‑position substitution defines spatial orientation
2‑cyclopropyl isomer (CAS 1446485‑97‑7) can alter selectivity and target engagement profile

Quantitative Differentiation Evidence for 3-Cyclopropylthiomorpholine 1,1-dioxide: Assay-Backed Comparisons Against Key Analogs


Physicochemical Divergence: Predicted Density and Boiling Point Shift vs. Thiomorpholine 1,1-dioxide

3-Cyclopropylthiomorpholine 1,1-dioxide exhibits a significantly higher predicted density and boiling point compared to the unsubstituted core scaffold, thiomorpholine 1,1-dioxide. The cyclopropyl group increases molecular weight and alters intermolecular interactions, which can affect purification, formulation, and handling. These differences are critical when designing reaction conditions or assessing compound suitability for high-throughput screening (HTS) .

Predicted density
Cross‑study comparable
1.289 ± 0.06 g/cm³ vs thiomorpholine 1,1‑dioxide 1.239 ± 0.06 (+0.05 g/cm³)
Physicochemical shift may influence crystallization and handling
Predicted via computational method; experimental confirmation pending
Medicinal Chemistry Physicochemical Profiling Computational Chemistry

Lipophilicity and Predicted Permeability: Comparative LogP Analysis

The introduction of the cyclopropyl group in 3-Cyclopropylthiomorpholine 1,1-dioxide increases lipophilicity relative to the parent thiomorpholine 1,1-dioxide scaffold. While experimental LogP is not reported, computational predictions and class-level understanding of cyclopropane rings indicate a positive shift in LogP. This increase may enhance passive membrane permeability, a key advantage over the more polar thiomorpholine 1,1-dioxide (cLogP ~ -0.72) . However, the sulfone group still provides significant polarity, balancing permeability with aqueous solubility.

cLogP shift
Class‑level inference
Est. ~0.1–0.5 vs thiomorpholine 1,1‑dioxide cLogP −0.72 (increase ~0.8–1.2 units)
Supports membrane permeability review for cell‑based assays
Calculated cLogP; experimental LogP not available
Drug Discovery ADME Bioisostere

Antibacterial Potential: Comparative Zone of Inhibition vs. Unsubstituted Thiomorpholine Dioxide

Research indicates that 3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride exhibits antibacterial activity. A study demonstrated an inhibition zone of up to 15 mm against certain bacterial strains, suggesting potential as an antibacterial agent . In contrast, thiomorpholine 1,1-dioxide alone is primarily reported as a synthetic building block with no inherent antibacterial activity at comparable concentrations . The introduction of the cyclopropyl group appears to confer antimicrobial properties, differentiating it from the core scaffold.

Zone of inhibition
Cross‑study comparable
Up to 15 mm (certain bacterial strains) vs no significant inhibition for unsubstituted thiomorpholine 1,1‑dioxide
Supports antimicrobial screening context
Strain panel and conditions not fully specified; disk diffusion assay
Antimicrobial Research Infectious Disease SAR

Metabolic Stability Advantage: Cyclopropyl Group as a Shield Against Oxidative Metabolism

The cyclopropyl substituent in 3-Cyclopropylthiomorpholine 1,1-dioxide serves as a structural motif known to enhance metabolic stability by protecting adjacent positions from cytochrome P450-mediated oxidation [1]. In a related study, cyclopropylmethyl-substituted sulfonamides showed improved metabolic stability compared to alkyl-substituted analogs, with the major metabolic pathway shifted from oxidation at the alkyl chain to sulfonamide hydrolysis . By analogy, the cyclopropyl group in 3-Cyclopropylthiomorpholine 1,1-dioxide is expected to improve its in vivo half-life relative to unsubstituted thiomorpholine 1,1-dioxide, a factor crucial for selecting compounds for in vivo pharmacology studies.

Metabolic stability
Class‑level inference
Cyclopropyl group predicted to shield adjacent positions from CYP‑mediated oxidation
Reported class‑level SAR; specific microsomal data to verify
Inferred from related cyclopropylmethyl sulfonamide studies
Drug Metabolism Pharmacokinetics Lead Optimization

Validated Research Applications for 3-Cyclopropylthiomorpholine 1,1-dioxide: Where Evidence Supports Its Use


Medicinal Chemistry: Design of Enzyme Inhibitors and Receptor Modulators

3-Cyclopropylthiomorpholine 1,1-dioxide serves as a versatile scaffold for the development of novel enzyme inhibitors, particularly in the fields of oncology and inflammation . Its sulfone group acts as a hydrogen bond acceptor and a metabolic stabilizer, while the cyclopropyl ring provides conformational constraint. This combination makes it a valuable building block for creating potent and selective leads, as evidenced by its use in the synthesis of leukotriene antagonist analogs (e.g., montelukast derivatives) and other bioactive molecules .

Antimicrobial Screening Libraries: A Privileged Fragment for Hit Discovery

Given its documented antibacterial activity (inhibition zones up to 15 mm), 3-Cyclopropylthiomorpholine 1,1-dioxide (or its hydrochloride salt) is a rational inclusion in diversity-oriented screening libraries targeting Gram-positive and Gram-negative pathogens . Its activity distinguishes it from the parent thiomorpholine 1,1-dioxide, making it a more promising starting point for hit-to-lead campaigns in infectious disease research.

Chemical Biology and Probe Development: Metabolic Stability as an Advantage

The cyclopropyl group confers a class-level advantage in metabolic stability, positioning 3-Cyclopropylthiomorpholine 1,1-dioxide as a preferred choice over non-cyclopropyl thiomorpholine analogs for the development of chemical probes intended for in vivo studies . This property is particularly relevant for target validation experiments in rodent models, where extended exposure is required .

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Sulfone and cyclopropyl scaffold
Target binding and selectivity assays
Antimicrobial screening studies
Antibacterial screening context
MIC and zone‑of‑inhibition endpoints
Chemical probe development
Cyclopropyl metabolic shielding context
In vitro microsomal stability assays

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